Scleritodermin A was first identified from the lithistid sponge Scleritodermus collected from marine environments. The sponge is known for producing a variety of bioactive compounds, including scleritodermin A, which exhibits notable pharmacological properties.
Scleritodermin A belongs to a class of compounds known as thiazole and oxazole alkaloids. These compounds are characterized by their cyclic structures and the presence of sulfur and nitrogen heteroatoms, contributing to their diverse biological activities.
The synthesis of scleritodermin A has been approached through various synthetic routes, including:
Scleritodermin A is characterized by its cyclic structure featuring multiple amino acids linked through peptide bonds. The molecular formula is , with a molar mass of approximately 462.59 g/mol. Its structure includes:
The stereochemistry of specific amino acids within the structure plays a critical role in its pharmacological effects.
Scleritodermin A undergoes several chemical reactions relevant to its synthesis and biological activity:
The mechanism by which scleritodermin A exerts its cytotoxic effects is primarily through:
Relevant data include melting point ranges, spectral data (NMR, IR), and chromatographic behavior that help define its chemical identity.
Scleritodermin A has several promising applications in scientific research:
Scleritodermin A was first isolated from the deep-water marine lithistid sponge Scleritoderma nodosum, collected from Pacific Ocean benthic ecosystems. The compound was identified during bioassay-guided fractionation of the sponge's organic extracts (utilizing methanol or ethanol solvent systems). Initial separation involved liquid-liquid partitioning followed by repeated chromatographic purification, including size-exclusion chromatography (Sephadex LH-20) and reversed-phase high-performance liquid chromatography (RP-HPLC). This process yielded scleritodermin A as a bioactive secondary metabolite, highlighting the sponge's chemical defense mechanisms in its ecological niche [1] [5].
Scleritoderma nodosum belongs to the order Lithistida, known for producing architecturally complex peptides with potent biological activities. The sponge's harsh deep-sea habitat (characterized by high pressure, low temperature, and limited light) is hypothesized to drive the evolution of specialized metabolic pathways, resulting in molecules like scleritodermin A with non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid biosynthetic origins [5].
Table 1: Isolation and Purification Profile of Scleritodermin A
Parameter | Detail |
---|---|
Source Organism | Scleritoderma nodosum (Lithistid sponge) |
Collection Environment | Pacific Ocean deep-sea benthic zone |
Extraction Solvent | Methanol/Ethanol |
Partitioning Method | Liquid-liquid separation (e.g., hexane/water) |
Primary Purification | Size-exclusion chromatography (Sephadex LH-20) |
Final Purification | Reversed-phase HPLC (C18 column, acetonitrile/water gradients) |
Yield | Milligram quantities per kilogram of sponge (low natural abundance) |
Initial structural elucidation of scleritodermin A (empirical formula C~42~H~58~N~6~O~12~S, molecular weight 847.02 g/mol) revealed a complex macrocyclic depsipeptide scaffold incorporating several non-proteinogenic amino acids. Key features established through NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRMS) included [1] [5]:
The presence of these non-canonical residues, particularly the ACT fragment and α-keto-allo-isoleucine, suggested a complex biosynthetic origin via a hybrid NRPS-PKS pathway, analogous to other sponge-derived cyclic peptides like the keramamides and cyclotheonellins [5].
Table 2: Key Structural Components of Scleritodermin A
Structural Feature | Residue/Component | Unusual Characteristics |
---|---|---|
Macrocycle Core | Cyclic depsipeptide | 19-membered ring; ester linkage between O-methyl-N-sulfo-D-serine and L-serine hydroxyl |
Signature Thiazole Moiety | ACT fragment | Conjugated thiazole; p-hydroxyphenethylamine side chain; (2Z,4E)-dienoic acid chain |
Key Functional Residue | α-Keto-allo-L-isoleucine (Thi) | Reactive α-keto amide group; allo-isoleucine stereochemistry |
Modified Proteinogenic Residues | L-Proline, L-Serine | L-Serine participates in ester bond; L-Proline induces conformational constraint |
Highly Modified Residue | O-Methyl-N-sulfo-D-serine | D-configuration; sulfated amine; methyl ester |
Early biological evaluation established scleritodermin A's significant in vitro cytotoxicity against a diverse panel of human tumor cell lines, with IC~50~ values consistently below 2 μM. This potent activity was identified during the initial discovery phase using standardized cell viability assays (e.g., MTT or SRB assays) [1] [8]. Key findings included:
Table 3: Initial Cytotoxicity Profile of Scleritodermin A
Human Tumor Cell Line | Cancer Type | Reported IC~50~ (μM) | Inference on Potency |
---|---|---|---|
HCT-116 | Colorectal carcinoma | < 2.0 | High potency (nanomolar range likely) |
MCF-7 | Breast adenocarcinoma | < 2.0 | High potency |
NCI-H460 | Non-small cell lung carcinoma | < 2.0 | High potency |
SF-268 | Central nervous system glioma | < 2.0 | High potency |
LOX IMVI | Melanoma | < 2.0 | High potency |
Proposed Primary Target | Serine proteases (e.g., thrombin, elastase, chymotrypsin) | Mechanistic Evidence | Structural analogy to α-ketoamide protease inhibitors (e.g., Cyclotheonamide A) |
The combination of potent cytotoxicity and its unique structural features, particularly the reactive α-keto amide and the complex ACT-thiazole moiety, positioned scleritodermin A as a compelling lead compound for anticancer drug discovery and a target for total synthesis to enable further biological exploration and structural optimization [1] [5] [8].
Chemicals Named in the Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7